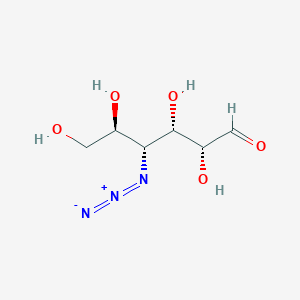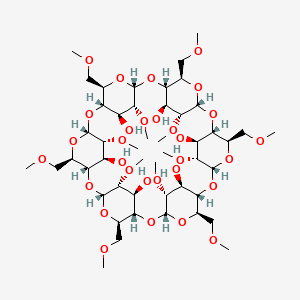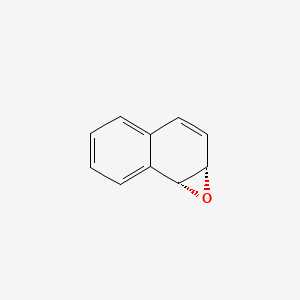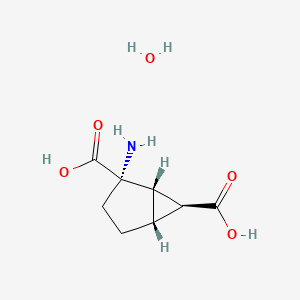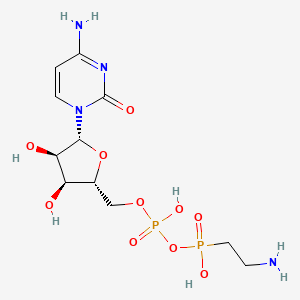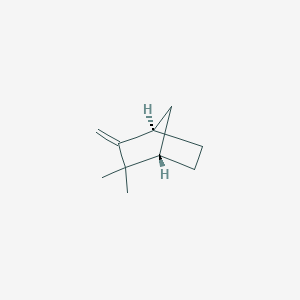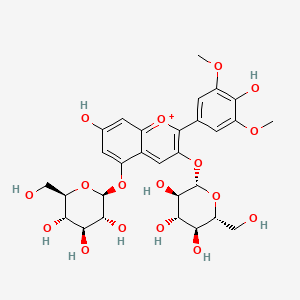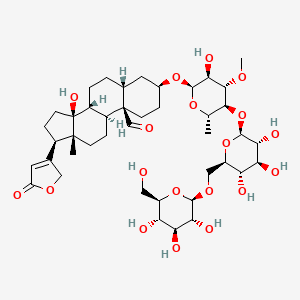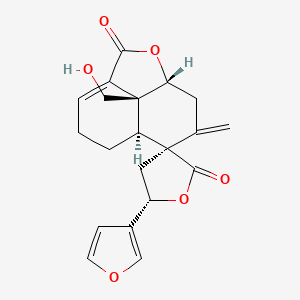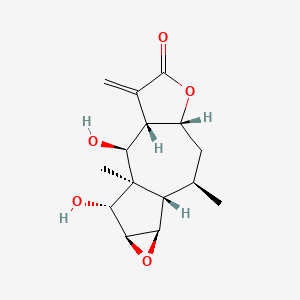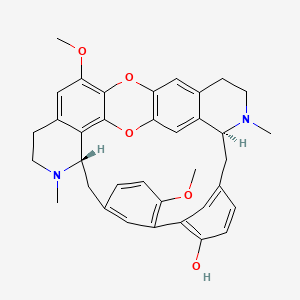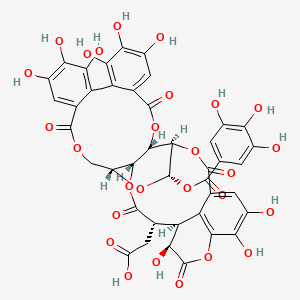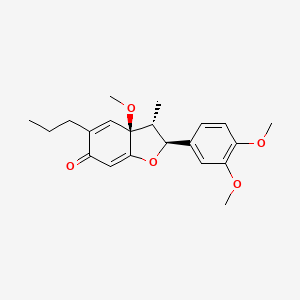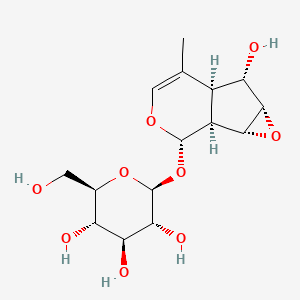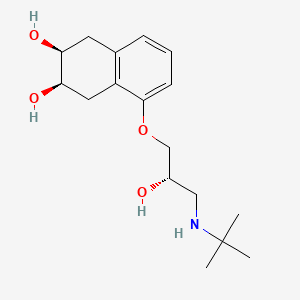
(2S,3R,2'S)-nadolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,2'S)-nadolol is an aromatic ether, being the (2S)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2R,3S,2'R)-nadolol.
Applications De Recherche Scientifique
Enantiomeric Separation and Chromatography
- Chiral Separation of β-Blocker Drug Nadolol: Research demonstrates the ability to separate the most active enantiomer, (RSR)-nadolol, from its racemate using simulated moving bed chromatography and perphenyl carbamoylated β-cyclodextrin immobilized onto silica gel. This process is significant for producing nadolol with high purity and yield (Wang & Ching, 2005).
- Modeling and Simulation: Another study focused on the continuous separation of (RSR)-nadolol enantiomer using non-linear SMB chromatography. The study also proposed a direct simulation approach for SMB separation, demonstrating effective modeling in nadolol's enantiomeric separation (Wang & Ching, 2004).
Liquid Chromatography and Retention Behavior
- High-Performance Liquid Chromatography (HPLC): Research in 2002 focused on the enantiomeric separation of nadolol using novel heptakis (6-azido-6-deoxy-2, 3-di-O-phenylcarbamolyted) beta-cyclodextrin bonded chiral stationary phase. This study provided insights into optimal separation conditions for nadolol enantiomers (Wang & Ching, 2002).
Adsorption Isotherms and Chromatographic Properties
- Competitive Adsorption Isotherms: A study conducted in 2003 utilized the h-root method to determine the nonlinear competitive Langmuir isotherms of nadolol components, contributing to understanding the chromatographic separation process of nadolol enantiomers (Wang & Ching, 2003).
Pharmacodynamics and Receptor Interactions
- β-Adrenergic Receptor Blocking Activity: Nadolol's role as a β-blocker in hypertension and angina pectoris has been studied, focusing on its receptor-blocking properties. This is crucial for understanding nadolol's therapeutic action in various cardiovascular conditions (Evans et al., 1976).
Pharmacokinetics and Drug Transporters
- Nadolol as a Substrate of Transporters: A 2016 study revealed nadolol to be a substrate of various transporters like OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein. This highlights the importance of transporter-mediated drug interactions involving nadolol (Misaka et al., 2016).
Cardiorespiratory Effects and Therapeutic Efficacy
- Effects on Cardiorespiratory Functions: Studies have examined the effects of nadolol on heart rate, blood pressure, and respiratory functions, contributing to understanding its therapeutic efficacy and interactions with other drugs in treating angina pectoris (Tirlapur & Mir, 1984).
Propriétés
Numéro CAS |
54933-35-6 |
|---|---|
Nom du produit |
(2S,3R,2'S)-nadolol |
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2S,3R)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m0/s1 |
Clé InChI |
VWPOSFSPZNDTMJ-AEGPPILISA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@H]([C@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Autres numéros CAS |
54933-35-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



